methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride
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Overview
Description
Methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a nitrophenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The conversion of a nitro group to an amino group.
Esterification: The formation of an ester bond between a carboxylic acid and an alcohol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the nitro group will yield aniline derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-nitrophenyl)butanoate
- Methyl 3-(4-nitrophenyl)propanoate
- Methyl 2-(4-nitrophenyl)acetate
Uniqueness
Methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
2751602-82-9 |
---|---|
Molecular Formula |
C11H15ClN2O4 |
Molecular Weight |
274.7 |
Purity |
95 |
Origin of Product |
United States |
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